YKL-5-124 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator in cell cycle progression and transcriptional control. CDK7 plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional activation. By inhibiting CDK7, YKL-5-124 aims to disrupt cancer cell proliferation and has shown potential in treating various malignancies, particularly those characterized by MYC amplification, such as neuroblastoma.
YKL-5-124 was developed as part of a series of compounds targeting CDK7. Its classification falls under small-molecule inhibitors specifically designed to modulate kinase activity. The compound has been evaluated in preclinical studies for its efficacy against cancer cell lines and in vivo models.
YKL-5-124's molecular structure is characterized by specific functional groups that confer its inhibitory properties against CDK7. While the exact structural formula is not provided in the search results, it is essential to analyze its:
Data on molecular weight and specific stereochemistry would also be relevant for understanding its pharmacokinetic properties.
YKL-5-124 primarily undergoes interactions with CDK7, leading to:
The mechanism of action for YKL-5-124 involves:
Data from studies indicate that this inhibition results in significant tumor regression in models of neuroblastoma when combined with BRD4 inhibitors .
YKL-5-124's physical and chemical properties are crucial for its development as a therapeutic agent:
Relevant data concerning these properties would typically be derived from experimental assays or computational predictions.
YKL-5-124 has significant potential applications in oncology:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5